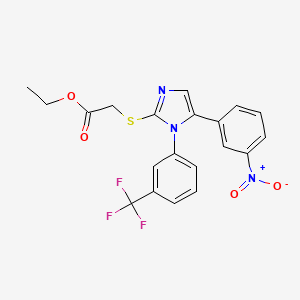

ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4S/c1-2-30-18(27)12-31-19-24-11-17(13-5-3-8-16(9-13)26(28)29)25(19)15-7-4-6-14(10-15)20(21,22)23/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQDWHBHGYGXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

Aplicaciones Científicas De Investigación

Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, while the imidazole ring plays a crucial role in its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogs

5-(3-Nitrophenyl)-1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol (CAS 390357-09-2)

- Molecular Formula : C₁₆H₁₀F₃N₃O₂S

- Molecular Weight : 389.33 g/mol

- Key Differences : Lacks the ethyl acetoxy group at the thiol position. The thiol (-SH) group increases polarity, reducing membrane permeability compared to the target compound’s ester .

5-(3-Nitrophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-27-2)

- Molecular Formula : C₁₆H₁₀F₃N₃O₃S

- Molecular Weight : 381.33 g/mol

- Key Differences: Substitutes the 3-(trifluoromethyl)phenyl group with a 4-(trifluoromethoxy)phenyl.

Heterocyclic Derivatives with Modified Cores

Benzoimidazole-Based Compound (EP 1 926 722 B1)

- Structure : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine

- Molecular Weight : 627.5 g/mol

- Key Differences : Incorporates a benzoimidazole core fused with a pyridine ring. The additional fluorine and pyridinyl groups may enhance metabolic stability but increase steric hindrance .

Thiazole-Triazole Derivatives ()

- Example: Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)

- Key Differences: Replaces the imidazole core with triazole and thiazole moieties.

Substituent Variants in Imidazole Derivatives

4,5-Diphenyl-2-(2-(Trifluoromethyl)phenyl)-1H-imidazole ()

Structural and Electronic Comparison Table

Actividad Biológica

Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by an imidazole ring with various substituents, is investigated primarily for its antimicrobial and antifungal properties.

Structural Overview

The compound features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.

- Nitrophenyl Group : Enhances electron-withdrawing properties, which can influence biological activity.

- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.

- Thioacetate Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi:

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These results suggest that the compound possesses moderate to strong antimicrobial activity, particularly against Gram-positive bacteria.

The proposed mechanism of action for this compound involves:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of fungal cell membrane integrity.

Case Studies and Research Findings

- In Vitro Studies : A study conducted by Bayrakdar et al. (2022) demonstrated that the compound exhibited significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target enzymes involved in bacterial cell wall synthesis, suggesting a potential pathway for its antimicrobial action.

- Comparison with Similar Compounds : When compared to other imidazole derivatives, this compound showed superior activity against certain strains, indicating the importance of its unique structural features.

Q & A

Q. What are the key synthetic steps for preparing ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate?

The synthesis involves two main stages:

- Imidazole ring formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 3-nitrophenyl) under reflux in ethanol .

- Thioether linkage : Reaction of the imidazole-thiol intermediate with ethyl bromoacetate in the presence of triethylamine (TEA) as a base, using DMF or acetone as solvents at 60–80°C for 6–8 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

Core methods include:

- NMR : H NMR (300 MHz, CDCl) to identify aromatic protons (δ 7.2–8.5 ppm), methyl/methylene groups (δ 1.2–4.5 ppm), and thioether linkages (δ 3.8–4.2 ppm). C NMR confirms carbonyl (δ ~170 ppm) and trifluoromethyl carbons (δ ~120 ppm) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (NO symmetric stretch) .

- Mass spectrometry : ESI-MS to verify molecular weight (M at m/z 463.3) .

Q. What are the solubility and stability considerations for this compound?

The compound exhibits poor aqueous solubility (logP ~4.2) but dissolves in DMSO, DMF, or dichloromethane. Stability studies suggest degradation under strong acidic/basic conditions (pH <2 or >10), with optimal storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield by 15% .

- Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency, achieving >85% purity .

- Molar ratios : A 1.2:1 ratio of thiol to ethyl bromoacetate minimizes side products .

Q. How do structural modifications influence biological activity?

Comparative QSAR studies reveal:

- Nitrophenyl position : Meta-substitution (3-nitrophenyl) enhances antimicrobial activity (MIC 8 µg/mL against S. aureus) compared to para-substituted analogs (MIC 16 µg/mL) .

- Trifluoromethyl group : Increases lipophilicity, improving blood-brain barrier penetration in in vitro models (Papp >5 × 10 cm/s) .

- Thioacetate vs. amide : Thioether linkages show higher metabolic stability (t >4 hours in liver microsomes) compared to amide derivatives .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Q. What methodologies are recommended for assessing in vitro bioactivity?

Standard assays include:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Anticancer : MTT assay on HeLa and MCF-7 cell lines, with IC values calculated using nonlinear regression .

- Cytotoxicity : Parallel testing on HEK-293 cells to determine selectivity indices (>10 indicates therapeutic potential) .

Methodological Recommendations

- Spectral Analysis : Always run DEPT-135 and NOESY to distinguish CH groups and confirm stereochemistry .

- Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates to ensure reproducibility .

- Computational Modeling : Use Schrödinger Suite for docking studies targeting CYP450 enzymes to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.